Cas no 60886-80-8 ((1S)-(-)-(10-Camphorsulfonyl)imine)

(1S)-(-)-(10-Camphorsulfonyl)imine structure
60886-80-8 structure
Nombre del producto:(1S)-(-)-(10-Camphorsulfonyl)imine
Número CAS:60886-80-8
MF:C10H15NO2S
Megavatios:213.29660153389
MDL:MFCD09992876
CID:90080
PubChem ID:87566403

(1S)-(-)-(10-Camphorsulfonyl)imine Propiedades químicas y físicas

Nombre e identificación

    • (1S)-(-)-Camphorsulfonylimine
    • (7S)-10,10-dimethyl-5-thia-4-azatricyclo-(5.2.1.0
    • (2S)-Bornane-10,2-sultam
    • Bornanesultam
    • SCamphorsulfonylimine
    • (1S)-(-)-(10-Camphorsulfonyl)imine
    • (3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
    • (-)-10-Camphorsulfonimine
    • (3aS)-(-)-4,5,6,7-Tetrahydro-8,8-Dimethyl-3H-3a,6-Methano-2,1-Benzisothiazole 2,2-Dioxide
    • (1S)-(?)-Camphorsulfonylimine
    • (-)-10-Mercaptoisoborneol
    • (-)-10-sulfanylisoborneol
    • (-)-camphorylsulfonyl imine
    • (1S)-(-)-10-Mercaptoisoborneol
    • (1S)-(-)-5,10-camphorsulfonylimine
    • (1S,2R,4R)-(-)-10-mercapt
    • (3aS)-8,8-Dimethyl-4,5,6,7-tetrahydro-3ar,6c-methano-benz[c]isothiazol-2,2-dioxid
    • (3aS)-8,8-dimethyl-4,5,6,7-tetrahydro-3ar,6c-methano-benz[c]isothiazole-2,2-dioxide
    • 1S-(-)-10-Mercaptoisoborneol
    • AG-G-78940
    • AGN-PC-00KA98
    • ANW-43983
    • CTK8B4136
    • KB-00776
    • M1341
    • (7S)-(-)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-Dioxide
    • (3aS,6R)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-dioxide
    • (3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
    • (3aR)-(+)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide
    • ZB004141
    • (3aR)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3aalpha,6alpha-metha
    • 3H-3a,6-Methano-2,1-benzisothiazole, 4,5,6,7-tetrahydro-8,8-dimethyl-, 2,2-dioxide, (3aS)-
    • (-)-Camphorsulfonyl imine
    • MDL: MFCD09992876
    • Renchi: 1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10?/m1/s1
    • Clave inchi: ZAHOEBNYVSWBBW-PVSHWOEXSA-N
    • Sonrisas: CC1([C@]2([H])CCC31CS(=O)(=O)N=C3C2)C
    • Brn: 85296

Atributos calculados

  • Calidad precisa: 213.08200
  • Masa isotópica única: 213.082
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 0
  • Complejidad: 430
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.1
  • Superficie del Polo topológico: 54.9

Propiedades experimentales

  • Color / forma: White powder
  • Denso: 1.50
  • Punto de fusión: 227.0 to 231.0 deg-C
  • Punto de ebullición: 337 ºC
  • Punto de inflamación: 158 ºC
  • índice de refracción: -31 ° (C=2, CHCl3)
  • PSA: 54.88000
  • Logp: 2.11350
  • Actividad óptica: [α]19/D −34°, c = 1 in chloroform

(1S)-(-)-(10-Camphorsulfonyl)imine Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315-H319
  • Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26; S36
  • Señalización de mercancías peligrosas: Xi
  • Términos de riesgo:R36/37/38
  • Condiciones de almacenamiento:Sealed in dry,Room Temperature

(1S)-(-)-(10-Camphorsulfonyl)imine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A204918-1g
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
60886-80-8 98%
1g
$7.0 2025-02-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S856486-10g
(1S)-(-)-(10-Camphorsulfonyl)imine
60886-80-8 98.00%LC&N
10g
¥340.00 2022-10-10
eNovation Chemicals LLC
D955073-25g
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
60886-80-8 98%
25g
$85 2024-06-07
TRC
C175085-1g
(1S)-(-)-(10-Camphorsulfonyl)imine
60886-80-8
1g
$ 69.00 2023-09-08
Alichem
A059004047-25g
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
60886-80-8 98%
25g
$235.44 2023-09-01
Alichem
A059004047-100g
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
60886-80-8 98%
100g
$545.40 2023-09-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B20823-25g
(1S)-(-)-Camphorsulfonylimine, 98+%
60886-80-8 98+%
25g
¥8123.00 2023-06-02
TRC
C175085-1000mg
(1S)-(-)-(10-Camphorsulfonyl)imine
60886-80-8
1g
$ 69.00 2023-04-18
Ambeed
A204918-100g
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
60886-80-8 98%
100g
$228.0 2025-02-20
Ambeed
A204918-5g
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
60886-80-8 98%
5g
$16.0 2025-02-20

(1S)-(-)-(10-Camphorsulfonyl)imine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1R:NH4OH
2.1R:HCl
Referencia
Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene
By Piatek, Anna and Chapuis, Christian, Tetrahedron Letters, 2013, 54(32), 4247-4249

Métodos de producción 2

Condiciones de reacción
1.1
2.1
Referencia
Product subclass 1: cyclic alkanesulfonic acid derivatives
By Sato, R. and Kimura, T., Science of Synthesis, 2007, 39, 735-743

Métodos de producción 3

Condiciones de reacción
1.1R:SOCl2, 2 h, 0°C; 0°C → rt; 2 h, rt; 3-4 h, rt
1.2R:H2O, S:H2O, cooled
1.3R:NH4OH, S:H2O, S:CH2Cl2, 30 min, 0°C; 2 h, 0°C
1.4S:PhMe, 4 h, reflux
Referencia
Improved procedure for the synthesis of (2R)-N-propenoylbornane-2,10-sultam
By Laha, Joydev K., Organic Preparations and Procedures International, 2008, 40(2), 209-213

Métodos de producción 4

Condiciones de reacción
1.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C
Referencia
Process for preparation of benzimidazole derivatives with high enantiomer content by asymmetric oxidation of thioethers into sulfoxides
By Hu, Jian, Faming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 101323609, 17 Dec 2008, 101323609, 17 Dec 2008

Métodos de producción 5

Condiciones de reacción
1.1R:SOCl2, S:CH2Cl2, 45 min, 80°C; overnight, reflux; reflux → rt
1.2R:NH3, S:H2O, 0°C; 3 h, rt
1.3S:PhMe, 4 h, reflux
Referencia
Palladium-Catalyzed Stereoselective Cyclization of in Situ Formed Allenyl Hemiacetals: Synthesis of Rosuvastatin and Pitavastatin
By Spreider, Pierre A. and Breit, Bernhard, Organic Letters, 2018, 20(11), 3286-3290

Métodos de producción 6

Condiciones de reacción
1.1R:H2SO4, R:Ac2O
2.1R:SOCl2
3.1R:NH4OH
4.1R:HCl
Referencia
Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene
By Piatek, Anna and Chapuis, Christian, Tetrahedron Letters, 2013, 54(32), 4247-4249

Métodos de producción 7

Condiciones de reacción
1.1R:SOCl2, S:CHCl3, 3 h, 60°C
Referencia
Improved synthesis of N-sulfonylformamidine derivatives promoted by thionyl chloride
By Hudabaierdi, Ruzeahong et al, Phosphorus, 2017, 192(5), 485-489

Métodos de producción 8

Condiciones de reacción
1.1R:NH4OH
2.1
Referencia
10-Camphorsulfonyl chloride
By Charette, Andre B. and Yao, Qingwei, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8

Métodos de producción 9

Condiciones de reacción
1.1R:SOCl2
2.1R:NH4OH
3.1R:HCl
Referencia
Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene
By Piatek, Anna and Chapuis, Christian, Tetrahedron Letters, 2013, 54(32), 4247-4249

Métodos de producción 10

Condiciones de reacción
1.1R:HCl
Referencia
Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene
By Piatek, Anna and Chapuis, Christian, Tetrahedron Letters, 2013, 54(32), 4247-4249

Métodos de producción 11

Condiciones de reacción
1.1R:SOCl2, rt; 10 min, rt; 1.5 h, 80°C
1.2R:NH4OH, S:H2O, S:CH2Cl2, rt → 0°C; 0°C; 6 h, 0°C
2.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C
Referencia
Process for preparation of benzimidazole derivatives with high enantiomer content by asymmetric oxidation of thioethers into sulfoxides
By Hu, Jian, Faming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 101323609, 17 Dec 2008, 101323609, 17 Dec 2008

Métodos de producción 12

Condiciones de reacción
1.1R:SOCl2
2.1R:NH4OH
3.1
Referencia
10-Camphorsulfonyl chloride
By Charette, Andre B. and Yao, Qingwei, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8

Métodos de producción 13

Condiciones de reacción
1.1
Referencia
10-Camphorsulfonyl chloride
By Charette, Andre B. and Yao, Qingwei, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8

Métodos de producción 14

Condiciones de reacción
1.1
Referencia
Product subclass 1: cyclic alkanesulfonic acid derivatives
By Sato, R. and Kimura, T., Science of Synthesis, 2007, 39, 735-743

Métodos de producción 15

Condiciones de reacción
1.1
Referencia
Metal-Free Synthesis of the Methanol Solvate of (S)-Omeprazole Potassium Salt Using (1R)-(-)-10-Camphorsulfonyloxaziridine: Oxidation Process Development and Optical Purity Enhancement Strategy
By Delsarte, Christine et al, Organic Process Research & Development, 2018, 22(3), 321-327

(1S)-(-)-(10-Camphorsulfonyl)imine Raw materials

(1S)-(-)-(10-Camphorsulfonyl)imine Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:60886-80-8)(1S)-(-)-(10-Camphorsulfonyl)imine
A868864
Pureza:99%
Cantidad:100g
Precio ($):204.0